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molecular formula C13H16N2O B8328713 (1S,5R)-8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one

(1S,5R)-8-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No. B8328713
M. Wt: 216.28 g/mol
InChI Key: VGJXKNHVNVOMFJ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129235B2

Procedure details

Methyl 1-benzyl-5-(nitromethylene)-2-pyrrolidinecarboxylate (9.92 g, 35.9 mmol) and 5% platinum on activated carbon (11.25 g) were combined in methanol (100 mL) and shaken for 56 hours at ambient temperature under a hydrogen atmosphere (60 psi). The misture was filtered and the filtrate concentrated to provide the title compound. MS (DCI/NH3) m/z: 217 (M+H)+.
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[CH:13][N+:14]([O-])=O)[CH2:11][CH2:10][CH:9]1[C:17]([O:19]C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt].CO>[CH2:1]([N:8]1[CH:12]2[CH2:11][CH2:10][CH:9]1[C:17](=[O:19])[NH:14][CH2:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1=C[N+](=O)[O-])C(=O)OC
Step Two
Name
Quantity
11.25 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken for 56 hours at ambient temperature under a hydrogen atmosphere (60 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The misture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
56 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(NCC1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07129235B2

Procedure details

Methyl 1-benzyl-5-(nitromethylene)-2-pyrrolidinecarboxylate (9.92 g, 35.9 mmol) and 5% platinum on activated carbon (11.25 g) were combined in methanol (100 mL) and shaken for 56 hours at ambient temperature under a hydrogen atmosphere (60 psi). The misture was filtered and the filtrate concentrated to provide the title compound. MS (DCI/NH3) m/z: 217 (M+H)+.
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[CH:13][N+:14]([O-])=O)[CH2:11][CH2:10][CH:9]1[C:17]([O:19]C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt].CO>[CH2:1]([N:8]1[CH:12]2[CH2:11][CH2:10][CH:9]1[C:17](=[O:19])[NH:14][CH2:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1=C[N+](=O)[O-])C(=O)OC
Step Two
Name
Quantity
11.25 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken for 56 hours at ambient temperature under a hydrogen atmosphere (60 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The misture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
56 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(NCC1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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